Val-Ser

説明

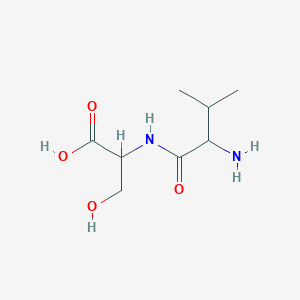

Structure

3D Structure

特性

CAS番号 |

13588-94-8 |

|---|---|

分子式 |

C8H16N2O4 |

分子量 |

204.22 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 |

InChIキー |

STTYIMSDIYISRG-WDSKDSINSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |

正規SMILES |

CC(C)C(C(=O)NC(CO)C(=O)O)N |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Foundational & Exploratory

The Biological Significance of Valyl-Serine (Val-Ser) Dipeptide: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Biological Significance of the Val-Ser Dipeptide for Researchers, Scientists, and Drug Development Professionals.

The this compound dipeptide, a molecule comprised of L-valine and L-serine, is a naturally occurring metabolite formed during the incomplete breakdown of proteins.[1][2] While it is ubiquitous in biological systems, its specific physiological roles and therapeutic potential have not been as extensively investigated as other dipeptides. This technical guide synthesizes the current understanding of this compound's biological significance, drawing from direct and inferred evidence, and outlines potential avenues for future research. The primary areas of interest surrounding this compound include its potential role as an Angiotensin-Converting Enzyme (ACE) inhibitor and its function as a precursor to cyclic dipepeptides involved in bacterial quorum sensing.

Potential Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

While direct studies on the ACE inhibitory activity of the this compound dipeptide are limited, evidence from larger peptides containing this sequence suggests its potential as an antihypertensive agent. The inhibition of ACE is a critical mechanism for controlling blood pressure, as this enzyme is a key component of the renin-angiotensin system (RAS).[3][4]

Quantitative Data on ACE Inhibitory Peptides Containing this compound

Two notable studies have identified longer peptides that include the this compound sequence and exhibit significant ACE inhibitory activity. This suggests that the this compound motif may contribute to the binding and inhibition of the ACE active site.

| Peptide Sequence | Source | IC50 Value | Reference |

| Val -Glu-Arg-Gly-Arg-Arg-lle-Thr-Ser -Val | Walnut Glutelin-1 | Not specified for the full peptide, but showed high ACE inhibitory activity | [3] |

| Val -Ser -Gly-Ala-Gly-Arg-Tyr | Bitter Melon Seed Protein | Not specified for this specific peptide in the abstract | [5] |

Experimental Protocol: In Vitro ACE Inhibition Assay

A standard method to determine the ACE inhibitory activity of a peptide like this compound involves a spectrophotometric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).

-

Reagents and Materials :

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound dipeptide (or other test inhibitors)

-

Borate buffer (pH 8.3)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer

-

-

Procedure :

-

The this compound dipeptide is pre-incubated with the ACE solution in borate buffer for a specified time at 37°C.

-

The substrate HHL is added to the mixture to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

-

The reaction is terminated by the addition of 1N HCl.

-

The hippuric acid (HA) produced by the hydrolysis of HHL is extracted with ethyl acetate.

-

The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in deionized water.

-

The absorbance of the resulting solution is measured at 228 nm.

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance without the inhibitor and A_inhibitor is the absorbance with the this compound dipeptide.

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against different concentrations of the this compound dipeptide.

-

Signaling Pathway: Renin-Angiotensin System

The potential ACE inhibitory activity of this compound would place it as a modulator of the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.

Caption: Potential inhibition of ACE by this compound in the Renin-Angiotensin System.

Precursor to Quorum Sensing Modulators

This compound can undergo intramolecular cyclization to form the diketopiperazine (DKP) cyclo(this compound). DKPs are a class of cyclic dipeptides known to be involved in bacterial cell-to-cell communication, or quorum sensing (QS).[6] Quorum sensing allows bacteria to coordinate gene expression in response to population density, often regulating virulence, biofilm formation, and antibiotic resistance. While cyclo(this compound) has not been extensively studied, other DKPs, such as cyclo(Trp-Ser), have demonstrated anti-QS activity.[6]

Logical Relationship: From Dipeptide to Quorum Sensing Modulation

The biological significance of this compound in this context lies in its role as a biosynthetic precursor to a potential signaling molecule.

Caption: this compound as a precursor to a potential quorum sensing modulator.

Other Potential Biological Roles

Metabolite

The most fundamental role of this compound is as a metabolite resulting from protein digestion and catabolism.[2] Its presence and concentration in various tissues can be indicative of the metabolic state, particularly concerning protein turnover.

Lack of Evidence for Other Activities

Extensive searches of scientific literature did not yield significant evidence for direct antioxidant or antimicrobial properties of the this compound dipeptide itself. While its constituent amino acids, valine and serine, have diverse biological functions, these are not directly conferred to the dipeptide in a manner that has been experimentally validated and reported.

Conclusion

The this compound dipeptide, while not extensively characterized, presents intriguing possibilities for biological activity, primarily as a potential ACE inhibitor and as a precursor to quorum sensing modulators. The presence of the this compound motif in known ACE-inhibitory peptides provides a strong rationale for further investigation into its antihypertensive properties. Similarly, its ability to form a diketopiperazine structure warrants exploration of its role in microbial communication. Future research, including direct in vitro and in vivo studies, is necessary to fully elucidate the biological significance of this simple yet potentially impactful dipeptide. Drug development professionals may find this compound a promising starting point for the design of novel ACE inhibitors or anti-quorum sensing agents.

References

- 1. Ser-Val | C8H16N2O4 | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Valylserine (HMDB0029136) [hmdb.ca]

- 3. Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates: Molecular Interaction, Stability, and Antihypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACE_inhibitors_drug_design [bionity.com]

- 5. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Valyl-Serine (Val-Ser)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valyl-Serine (Val-Ser) is a dipeptide composed of L-valine and L-serine residues joined by a peptide bond. As a product of incomplete protein catabolism, it is found ubiquitously in nature and classified as a metabolite.[1] While many dipeptides exhibit significant biological activities, this compound remains a subject of ongoing investigation. It is a known precursor to cyclic diketopiperazines, metabolites that can play a role in biological processes such as quorum sensing.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant biological context, supported by a representative synthesis protocol.

Chemical Structure and Identification

This compound is formed through the condensation of L-valine and L-serine. The structure consists of a hydrophobic isopropyl side chain from the valine residue and a polar hydroxyl side chain from the serine residue, rendering the molecule amphiphilic.

IUPAC Name: (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid[2]

Canonical SMILES: CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)O)N[2]

Molecular Formula: C₈H₁₆N₂O₄[2]

Caption: 2D representation of the L-Valyl-L-Serine molecule.

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in biological systems and for its application in research and development. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 204.22 g/mol | |

| Monoisotopic Mass | 204.111 g/mol | |

| Physical Description | Solid | |

| XLogP3 | -4.8 | |

| Experimental LogP | -3.54 (Extrapolated) | |

| Water Solubility | 941 g/L (at 25 °C) | [3] |

| pKa (Predicted) | 2.96 ± 0.10 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 5 | [3] |

Biological Context and Signaling Pathways

This compound is a dipeptide metabolite resulting from protein digestion or catabolism.[2] While direct signaling roles for the this compound dipeptide are not extensively documented, its constituent amino acids, L-valine and L-serine, are key players in major cellular signaling pathways.

4.1 L-Valine and mTOR Signaling L-valine, as a branched-chain amino acid (BCAA), is a crucial activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTORC1 complex, in particular, acts as a central regulator of cell growth, proliferation, and protein synthesis by integrating signals from nutrients like amino acids. Activation of mTORC1 by valine promotes protein synthesis, an essential process for synaptic remodeling and response.

Caption: Role of L-Valine in activating the mTORC1 pathway.

4.2 L-Serine and NMDAR Signaling L-serine serves as the precursor to D-serine, a critical co-agonist for the N-Methyl-D-aspartate receptor (NMDAR). D-serine binds to the GluN1 subunit of the NMDAR, which is necessary for the receptor to be activated by the primary neurotransmitter, glutamate. This co-agonist action is fundamental for synaptic plasticity, learning, and memory.

References

The Val-Ser Dipeptide: A Putative Modulator of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Valyl-Serine (Val-Ser) is a simple biomolecule composed of the essential amino acid valine and the non-essential amino acid serine. While direct, in-depth research on the specific mechanism of action of the this compound dipeptide in cellular pathways is limited, the well-established roles of its constituent amino acids provide a foundation for postulating its potential biological activities. This guide synthesizes the current understanding of valine and serine signaling to infer the likely cellular pathways influenced by this compound. It is hypothesized that this compound may act as a nutrient-sensing molecule, influencing key pathways such as the Target of Rapamycin (TOR) and Protein Kinase A (PKA) signaling cascades, thereby impacting cellular growth, aging, and stress resistance. This document presents a theoretical framework for the action of this compound, supported by data on its individual components, to guide future research and drug development efforts.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to antimicrobial effects.[1] this compound, a dipeptide resulting from the joining of L-valine and L-serine, is a naturally occurring metabolite.[2] While its precise functions are yet to be fully elucidated, the known roles of valine and serine in fundamental cellular processes suggest that this compound could be an important signaling molecule.

Valine, a branched-chain amino acid (BCAA), is crucial for protein synthesis and has been shown to activate the mTOR pathway.[3] Serine is a central metabolite involved in the synthesis of proteins, lipids, and nucleotides, and it plays a significant role in neuronal signaling and one-carbon metabolism.[4][5] This guide will explore the potential mechanisms of action of this compound by examining the established cellular pathways of its constituent amino acids.

Postulated Mechanism of Action of this compound

Based on the known functions of valine and serine, a primary hypothesized mechanism of action for the this compound dipeptide is its involvement in nutrient-sensing pathways that regulate cell growth, proliferation, and lifespan.

Influence on the TOR Signaling Pathway

Valine, as a BCAA, is a known activator of the TORC1 complex. This suggests that this compound could potentially engage with the TOR pathway. The activation of TORC1 by amino acids is a critical step in promoting protein synthesis and cell growth.

-

Upstream Regulation: It is plausible that this compound, or its constituent valine upon hydrolysis, is sensed by the cellular machinery that detects amino acid availability, such as the Rag GTPases, leading to the activation of TORC1.

-

Downstream Effects: Activated TORC1 would then phosphorylate downstream targets like S6 kinase (S6K) and 4E-BP1, resulting in increased protein translation and cell proliferation.

Crosstalk with the PKA and Pkh1/2 Pathways

Studies in yeast have demonstrated that serine and valine can independently activate pro-aging pathways. Serine has been shown to promote sensitization via PDK1 orthologs Pkh1/2, while valine primarily activates the Tor/S6K pathway.[6][7] These pathways converge on the kinase Sch9, a key regulator of lifespan.[6][7]

-

Convergent Signaling: this compound could potentially act as a dual activator, engaging both the Pkh1/2 and TOR pathways, leading to a robust activation of Sch9.

-

Regulation of Stress Resistance: The activation of these pathways often leads to the inhibition of stress resistance transcription factors, such as Rim15, Msn2/4, and Gis1.[6][7]

Data Presentation

| Amino Acid | Pathway Component | Effect | Organism/System |

| Valine | TORC1/S6K | Activation | Yeast, Mammalian Cells |

| Sch9 | Activation (via TORC1) | Yeast | |

| Rim15 | Inhibition | Yeast | |

| Serine | Pkh1/2 | Activation | Yeast |

| Sch9 | Activation (via Pkh1/2) | Yeast | |

| Rim15 | Inhibition | Yeast | |

| mTOR | Activation (in context of protein synthesis) | Mammalian Cells |

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways that this compound may influence, based on the known roles of valine and serine.

Caption: Hypothesized activation of the TORC1 pathway by this compound.

Caption: Postulated convergent signaling of this compound on the Sch9-mediated aging pathway.

Experimental Protocols

To validate the hypothesized mechanisms of action of this compound, the following experimental approaches are recommended:

In Vitro Kinase Assays

-

Objective: To determine if this compound directly modulates the activity of key kinases in the TOR and PKA pathways.

-

Methodology:

-

Recombinant TORC1, Pkh1/2, and Sch9 kinases will be purified.

-

Kinase activity will be measured using a luminescence-based assay (e.g., Kinase-Glo®) in the presence of varying concentrations of this compound.

-

ATP and substrate concentrations should be kept at their respective Km values.

-

Control reactions will be performed with valine and serine individually to dissect the contribution of each amino acid.

-

Cell-Based Signaling Assays

-

Objective: To assess the effect of this compound on the phosphorylation status of downstream targets in the TOR and PKA pathways in a cellular context.

-

Methodology:

-

A suitable cell line (e.g., HEK293T for mammalian studies, or S. cerevisiae for yeast studies) will be cultured.

-

Cells will be serum-starved (for mammalian cells) or nutrient-deprived (for yeast) before being treated with a dose-range of this compound, valine, or serine for various time points.

-

Cell lysates will be collected and subjected to Western blotting.

-

Antibodies specific for the phosphorylated forms of S6K (Thr389), 4E-BP1 (Thr37/46), and Sch9 (Thr737) will be used to probe for pathway activation. Total protein levels will be used for normalization.

-

Experimental Workflow Diagram

Caption: Proposed experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The dipeptide this compound, while not extensively studied, holds the potential to be a significant modulator of cellular signaling pathways, primarily due to the well-documented roles of its constituent amino acids, valine and serine. The proposed mechanisms, centered around the TOR and PKA/Pkh1/2 pathways, offer a solid foundation for future research. The experimental protocols outlined in this guide provide a clear path to validating these hypotheses and elucidating the precise molecular interactions of this compound.

Future research should focus on:

-

Determining the cellular uptake and metabolism of the this compound dipeptide.

-

Identifying specific receptors or sensors that may directly bind to this compound.

-

Investigating the broader physiological effects of this compound in model organisms, particularly in the contexts of aging, metabolic disorders, and neurological function.

A thorough understanding of the mechanism of action of this compound could pave the way for its development as a novel therapeutic agent or a valuable tool for dissecting the complexities of cellular signaling.

References

- 1. Human Metabolome Database: Showing metabocard for Valylserine (HMDB0029136) [hmdb.ca]

- 2. This compound | C8H16N2O4 | CID 6992640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Low-dose mixtures of dietary nutrients ameliorate behavioral deficits in multiple mouse models of autism | PLOS Biology [journals.plos.org]

- 4. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]

- 6. Serine- and Threonine/Valine-Dependent Activation of PDK and Tor Orthologs Converge on Sch9 to Promote Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine- and Threonine/Valine-Dependent Activation of PDK and Tor Orthologs Converge on Sch9 to Promote Aging | PLOS Genetics [journals.plos.org]

Valyl-Serine: A Comprehensive Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valyl-Serine (Val-Ser) is a dipeptide composed of the amino acids valine and serine. While its specific discovery as a singular, isolated event is not prominently documented in scientific literature, its identification is intrinsically linked to the advancements in protein chemistry and analytical techniques that have allowed for the detailed characterization of protein hydrolysates. As a product of incomplete protein catabolism, Valyl-Serine is considered ubiquitous in nature.[1] This guide provides an in-depth overview of the current knowledge regarding Valyl-Serine, focusing on its natural occurrence, and the methodologies for its detection and characterization. It also explores its potential biological significance, particularly as a precursor to cyclic dipeptides that may be involved in microbial communication.

Discovery and Identification

The history of Valyl-Serine is not marked by a single definitive discovery but rather by its gradual identification as a constituent of protein breakdown. The development of chromatography and mass spectrometry techniques in the 20th century enabled the separation and identification of numerous small peptides from complex biological mixtures. Valyl-Serine, being one of the 400 possible dipeptide combinations of the 20 proteinogenic amino acids, was likely first identified during systematic analyses of protein hydrolysates.

Its presence is recorded in various biochemical databases, including the Human Metabolome Database (HMDB), which characterizes it as a product of protein digestion or catabolism.[1] While not extensively studied for its own biological activities, it is recognized as a naturally occurring dipeptide.

Natural Occurrence

Valyl-Serine is found in a variety of natural sources, primarily as a result of the enzymatic or chemical breakdown of proteins.

Occurrence in Food Products

Valyl-Serine has been identified in foods rich in protein, with a notable presence in poultry. The Human Metabolome Database lists several poultry sources where this dipeptide is found.[1]

Table 1: Natural Occurrence of Valyl-Serine in Food Sources

| Food Source | Organism | Tissue/Product | Quantitative Data (Concentration) | Reference |

| Chicken | Gallus gallus domesticus | Meat | Data not available in cited literature | HMDB |

| Turkey | Meleagris gallopavo | Meat | Data not available in cited literature | HMDB |

| Duck | Anas platyrhynchos domesticus | Meat | Data not available in cited literature | HMDB |

| Pheasant | Phasianus colchicus | Meat | Data not available in cited literature | HMDB |

| Quail | Coturnix coturnix | Meat | Data not available in cited literature | HMDB |

Note: While the presence of Valyl-Serine is documented, specific quantitative data is sparse in publicly available literature. The table structure is provided for future data population.

Microbial Sources

Dipeptides are common metabolites in microorganisms, often as intermediates in protein turnover or as precursors to other secondary metabolites. Valyl-Serine can be a precursor to the cyclic dipeptide (diketopiperazine) cyclo(this compound), which may have roles in microbial signaling.

Biosynthesis and Catabolism

The primary route for the natural formation of Valyl-Serine is the proteolysis of larger proteins. This process involves the action of various proteases and peptidases that cleave peptide bonds.

The biosynthesis of the constituent amino acids, L-valine and L-serine, is well-characterized. L-valine is an essential amino acid synthesized in plants and microorganisms from pyruvate. L-serine is a non-essential amino acid in humans, synthesized from the glycolytic intermediate 3-phosphoglycerate.

Valyl-Serine itself is an intermediate in protein catabolism and is ultimately broken down into its constituent amino acids, valine and serine, by dipeptidases. These free amino acids can then be recycled for new protein synthesis or further metabolized.

Potential Biological Significance: Quorum Sensing

While Valyl-Serine itself has not been extensively studied for direct biological activity, it is a precursor to the cyclic dipeptide (diketopiperazine) cyclo(this compound). Diketopiperazines (DKPs) are a class of molecules known to be involved in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.

In bacteria such as Pseudomonas aeruginosa, various DKPs have been shown to act as signaling molecules, sometimes cross-communicating with the canonical N-acylhomoserine lactone (AHL) quorum-sensing systems. It is hypothesized that Valyl-Serine can undergo intramolecular cyclization to form cyclo(this compound), which may then participate in these signaling cascades, potentially influencing virulence factor production and biofilm formation.

Experimental Protocols

The detection and quantification of Valyl-Serine in biological matrices typically require sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Sample Preparation from Meat Tissue (Representative Protocol)

This protocol is a representative example for the extraction of small peptides from a meat matrix.

-

Homogenization: Weigh 1-5 grams of meat tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a 1:4 (w/v) ratio using a mechanical homogenizer.

-

Protein Precipitation: To the homogenate, add a cold protein precipitating agent, such as acetonitrile or a trichloroacetic acid solution (final concentration 5-10%), to remove larger proteins. Vortex vigorously.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the small peptides and other soluble components.

-

Solid-Phase Extraction (SPE) (Optional): For cleaner samples and to concentrate the peptides, the supernatant can be passed through a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the sample.

-

Wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts.

-

Elute the peptides with a higher concentration of organic solvent (e.g., 70% acetonitrile in water).

-

-

Drying and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column suitable for peptide separations (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions:

-

Parent Ion (Q1): m/z for [this compound+H]⁺ (calculated C₈H₁₇N₂O₄⁺ = 205.1183)

-

Fragment Ions (Q3): Select at least two characteristic fragment ions for confirmation and quantification (e.g., fragments corresponding to the loss of water, the immonium ion of Val, etc.).

-

-

Standard Curve: Prepare a standard curve using a certified Valyl-Serine standard to enable absolute quantification.

-

Conclusion

Valyl-Serine is a naturally occurring dipeptide that, while not having a storied history of discovery, is a fundamental component of the peptidome resulting from protein turnover. Its presence is confirmed in various food sources, particularly poultry, although quantitative data remains an area for further research. The primary biological significance of Valyl-Serine may lie in its role as a precursor to the cyclic dipeptide cyclo(this compound), a potential signaling molecule in bacterial quorum sensing. The analytical methods for its detection are well-established, relying on the sensitivity and specificity of LC-MS/MS. Future research should focus on quantifying Valyl-Serine in a wider range of natural sources and elucidating the specific roles of its cyclic derivative in microbial communication and other biological systems.

References

The Dichotomous Role of Valyl-Serine in Cellular Protein Homeostasis: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the dipeptide Valyl-Serine (Val-Ser) and its pivotal, albeit complex, role in the regulation of protein synthesis and degradation. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current understanding, details pertinent experimental methodologies, and presents key signaling pathways. While direct research on this compound is emerging, this guide extrapolates from the well-established functions of its constituent amino acids, L-valine and L-serine, to build a robust model of its likely biological activities.

Executive Summary

Protein homeostasis, or proteostasis, is the cellular process that maintains a balanced and functional proteome. This delicate equilibrium is governed by the rates of protein synthesis and degradation. The dipeptide this compound, a product of protein catabolism, is hypothesized to be a significant signaling molecule in this process. By providing the essential branched-chain amino acid (BCAA) valine and the versatile amino acid serine, this compound is positioned to directly influence the key regulatory nodes of protein metabolism: the mTOR pathway, which promotes synthesis, and the ubiquitin-proteasome and autophagy-lysosome systems, which govern degradation. This guide explores the molecular mechanisms underlying this dual role and provides the technical framework for its further investigation.

Introduction: The Emerging Significance of Dipeptides in Cellular Signaling

Dipeptides, once considered mere intermediates in protein digestion, are increasingly recognized for their bioactive properties.[1] Valyl-Serine (this compound) is a dipeptide composed of the amino acids L-valine and L-serine.[2] As a product of incomplete protein breakdown, its presence can signal the nutritional state of the cell.[1] This guide will delve into the hypothesized role of this compound in modulating the critical pathways that control protein turnover.

The Anabolic Arm: this compound and the Stimulation of Protein Synthesis

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis, responding to a variety of cues including nutrient availability. Both valine and serine are known activators of mTOR signaling, suggesting a potent anabolic role for the this compound dipeptide.

The Role of Valine in mTORC1 Activation

Valine, as a BCAA, plays a significant role in activating mTOR Complex 1 (mTORC1). Studies have shown that valine can promote the synthesis of α-casein by activating the mTOR signaling pathway. This activation leads to the phosphorylation of key downstream effectors that initiate protein synthesis.

The Contribution of Serine to mTORC1 Signaling

Serine metabolism is intricately linked with mTORC1 signaling. Serine deprivation has been shown to inhibit mTORC1 activity, highlighting its importance in maintaining an anabolic state. By supplying serine, this compound can contribute to the metabolic environment required for robust protein synthesis.

Cellular Uptake and Intracellular Fate of this compound

Dipeptides like this compound are transported into cells via specific transporters, such as PEPT1.[3][4] Once inside the cell, they are typically hydrolyzed into their constituent amino acids by intracellular peptidases.[2][5] This intracellular release of valine and serine is the likely mechanism by which this compound exerts its effects on mTOR signaling.

A proposed signaling pathway for the anabolic action of this compound is depicted below:

The Catabolic Counterpart: this compound and the Regulation of Protein Degradation

Protein degradation is essential for removing damaged or misfolded proteins and for providing amino acids during periods of nutrient scarcity. The two primary pathways for protein degradation are the Ubiquitin-Proteasome System (UPS) and autophagy. Amino acid availability, signaled in part through mTOR, plays a crucial role in regulating these catabolic processes.

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of short-lived regulatory proteins. Proteins are targeted for degradation by the covalent attachment of ubiquitin, a small regulatory protein. This process of ubiquitination marks the protein for recognition and degradation by the proteasome, a large protein complex with proteolytic activity. While the direct effect of this compound on the UPS is not established, nutrient sufficiency, which this compound signals, generally correlates with a basal level of proteasomal activity necessary for cellular quality control.

Autophagy

Autophagy is a catabolic process that involves the degradation of cellular components, including long-lived proteins and organelles, within lysosomes. This process is strongly inhibited by mTORC1. Therefore, by activating mTORC1, this compound is hypothesized to suppress autophagy, thereby reducing the rate of bulk protein degradation. This creates a cellular environment that favors net protein accretion.

The proposed regulatory role of this compound in protein degradation pathways is illustrated below:

Quantitative Data Summary

Direct quantitative data on the effects of this compound on protein synthesis and degradation are currently lacking in the scientific literature. However, based on studies of its constituent amino acids, a hypothetical dose-dependent effect can be proposed. The following table illustrates the expected outcomes from experimental investigations.

| This compound Concentration | Relative Rate of Protein Synthesis (via mTORC1 activation) | Relative Rate of Protein Degradation (via Autophagy inhibition) |

| 0 µM (Control) | 1.0 (Baseline) | 1.0 (Baseline) |

| Low (e.g., 10 µM) | > 1.0 | < 1.0 |

| Medium (e.g., 100 µM) | >> 1.0 | << 1.0 |

| High (e.g., 1 mM) | >>> 1.0 | <<< 1.0 |

Detailed Experimental Protocols

To investigate the precise role of this compound in protein metabolism, a combination of established methodologies can be employed.

Measuring Protein Synthesis Rate: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantify the rate of new protein synthesis in response to this compound treatment.

Protocol:

-

Cell Culture and Labeling: Culture cells (e.g., C2C12 myoblasts) in parallel in "light" medium (containing normal L-arginine and L-lysine) and "heavy" medium (containing stable isotope-labeled L-arginine-¹³C₆ and L-lysine-¹³C₆).

-

Adaptation: Allow cells to grow for at least five doublings to ensure complete incorporation of the labeled amino acids.

-

Experimental Treatment: Treat the "heavy" labeled cells with varying concentrations of this compound for a defined period. The "light" labeled cells serve as the control.

-

Cell Lysis and Protein Extraction: Harvest both cell populations, combine them in a 1:1 ratio, and extract total protein.

-

Protein Digestion: Digest the protein mixture with trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of "heavy" versus "light" peptides. An increase in the "heavy" to "light" ratio in the this compound treated sample indicates an increase in protein synthesis.

A workflow for this experimental protocol is presented below:

Measuring Protein Degradation: Autophagic Flux Assay

Objective: To measure the rate of autophagy in response to this compound treatment.

Protocol:

-

Cell Culture and Transfection: Culture cells (e.g., HeLa) and transfect them with a tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3) plasmid.

-

Experimental Treatment: Treat the cells with varying concentrations of this compound. Include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated).

-

Lysosomal Inhibition: For each condition, include a parallel sample treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope.

-

Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. Autophagic flux is determined by the difference in the number of autophagosomes (yellow puncta) between samples with and without the lysosomal inhibitor. A decrease in autophagic flux in this compound treated cells would indicate an inhibition of autophagy.

Measuring Proteasome Activity

Objective: To assess the chymotrypsin-like activity of the proteasome in response to this compound.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound.

-

Cell Lysis: Prepare cell lysates in a non-denaturing buffer.

-

Protein Quantification: Determine the total protein concentration of the lysates.

-

Proteasome Activity Assay: In a 96-well plate, incubate a standardized amount of cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

-

Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate over time using a plate reader. A change in the rate of fluorescence increase would indicate a modulation of proteasome activity.

Conclusion and Future Directions

The dipeptide this compound is poised at a critical juncture in the regulation of protein metabolism. By supplying key amino acids, it is hypothesized to stimulate protein synthesis through the mTORC1 pathway while simultaneously suppressing protein degradation via the inhibition of autophagy. This dual action makes this compound a potentially significant molecule in contexts where net protein accretion is desired, such as in muscle growth and repair, or in the development of therapeutic interventions for muscle wasting disorders.

Further research is imperative to validate these hypotheses. Direct experimental evidence of this compound's effects on protein turnover, using the methodologies outlined in this guide, is a crucial next step. Moreover, investigating the potential for the intact dipeptide to have unique signaling properties, independent of its hydrolysis into constituent amino acids, represents an exciting avenue for future exploration. The findings from such studies will undoubtedly enhance our understanding of the intricate regulatory networks that govern protein homeostasis and may pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

Val-Ser as a Metabolite in Human Physiological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Valyl-Serine (Val-Ser) is a metabolite composed of the amino acids L-valine and L-serine.[1][2] While the physiological roles of its constituent amino acids are well-established, the specific functions of the this compound dipeptide in human physiology remain largely unexplored. This technical guide provides a comprehensive overview of the current understanding of this compound, drawing from available data on dipeptide metabolism and the known biological activities of L-valine and L-serine. This document covers the putative biosynthesis and degradation pathways of this compound, potential physiological roles, hypothetical signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the potential of this compound as a biomarker or therapeutic target.

Introduction to this compound

This compound is a dipeptide formed from the amino acids L-valine and L-serine joined by a peptide bond.[1][2] It is recognized as a metabolite in the human body, likely originating from the incomplete breakdown of dietary or endogenous proteins.[3] While many dipeptides are known to have specific physiological or cell-signaling effects, most are considered transient intermediates in amino acid metabolism.[3] The specific biological significance of this compound is not yet well-defined, but its structure, with the hydroxyl group of serine and the hydrophobic side chain of valine, suggests potential for diverse biological interactions.[4]

Biosynthesis and Degradation of this compound

Direct enzymatic pathways for the specific synthesis and degradation of this compound in humans have not been explicitly characterized. However, its formation and breakdown can be inferred from the general metabolism of proteins and dipeptides, as well as the established metabolic pathways of L-serine and L-valine.

Putative Biosynthesis

The primary source of this compound is likely the proteolysis of dietary and endogenous proteins. During protein digestion and turnover, proteases and peptidases cleave proteins into smaller peptides and free amino acids. This compound would be one of the many dipeptides generated through this process.

The biosynthesis of the constituent amino acids, L-serine and L-valine, is well-documented. L-serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate via the phosphorylated pathway.[5][6][7] It can also be produced from glycine.[5][8][9] L-valine, on the other hand, is an essential amino acid and must be obtained from the diet.

Diagram: Putative Biosynthesis of this compound

References

- 1. This compound | C8H16N2O4 | CID 6992640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ser-Val | C8H16N2O4 | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Valylserine (HMDB0029136) [hmdb.ca]

- 4. Ser-Val (51782-06-0) for sale [vulcanchem.com]

- 5. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid [mdpi.com]

- 9. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of L-valyl-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of dipeptides offers a stereospecific and environmentally benign alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of L-valyl-L-serine, a dipeptide with potential applications in pharmaceuticals and biotechnology. The guide focuses on the use of thermolysin, a thermostable metalloproteinase, as the catalyst for this synthesis. Detailed experimental protocols for both free and immobilized enzyme systems are presented, along with a summary of expected quantitative data based on analogous enzymatic reactions. Furthermore, this document includes visualizations of the experimental workflows to facilitate a clear understanding of the processes involved.

Introduction

L-valyl-L-serine is a dipeptide composed of the essential amino acid L-valine and the non-essential amino acid L-serine. The enzymatic synthesis of such dipeptides is gaining increasing attention due to its high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to chemical synthesis routes. Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be employed in reverse to synthesize peptides under specific reaction conditions, such as in organic solvents or aqueous-organic biphasic systems, which shift the thermodynamic equilibrium towards synthesis.

Thermolysin, a metalloproteinase from Bacillus thermoproteolyticus rokko, is a particularly suitable biocatalyst for dipeptide synthesis. It exhibits a preference for hydrophobic amino acid residues at the P1 position (the amino acid contributing the carboxyl group), making it a promising candidate for the synthesis of dipeptides with an N-terminal valine residue.[1][2] While the enzyme generally shows lower yields with polar amino acids like serine at the P1' position (the amino acid contributing the amino group), the use of protecting groups and optimization of reaction conditions can enhance the synthesis efficiency.[1]

This guide outlines the core principles and methodologies for the enzymatic synthesis of L-valyl-L-serine, providing researchers and drug development professionals with a comprehensive resource for its production.

Enzymatic Synthesis of L-valyl-L-serine

The enzymatic synthesis of L-valyl-L-serine can be approached using either free or immobilized enzymes. Immobilization of the enzyme offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and potential for continuous processing.

Key Enzymes and Substrate Specificity

Several proteases can be utilized for dipeptide synthesis, including thermolysin, papain, and chymotrypsin.[3] Thermolysin is often preferred due to its broad specificity for the acyl donor and its stability under various reaction conditions.[1] The specificity of thermolysin is a critical factor in the synthesis of L-valyl-L-serine. The enzyme favors a large hydrophobic residue, such as valine, at the P1 position of the carboxyl component (acyl donor). While serine, a polar amino acid, will be at the P1' position of the amine component (nucleophile), the strong preference for valine at the P1 position can drive the reaction.

To enhance the yield and prevent unwanted side reactions, the amino group of L-valine and the carboxyl group of L-serine are typically protected. Common protecting groups include benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) for the amino group, and methyl or ethyl esters for the carboxyl group.

Reaction Mechanism and Conditions

The enzymatic synthesis of dipeptides can proceed via two mechanisms: thermodynamically controlled synthesis (reverse of hydrolysis) or kinetically controlled synthesis (acyl transfer). In thermodynamically controlled synthesis, the equilibrium of the reaction is shifted towards peptide formation by reducing the water activity in the reaction medium, often by using organic solvents. Kinetically controlled synthesis involves the formation of an acyl-enzyme intermediate from an activated acyl donor (e.g., an amino acid ester), which is then attacked by the amino group of the nucleophile.

Key reaction parameters that need to be optimized for efficient L-valyl-L-serine synthesis include:

-

Enzyme: Thermolysin

-

Substrates: N-protected L-valine (e.g., Z-L-Val) and L-serine ester (e.g., L-Ser-OMe)

-

Solvent: A high concentration of an organic solvent (e.g., ethyl acetate, acetonitrile) with a low water content is often used to favor synthesis over hydrolysis.[4]

-

pH: The optimal pH for thermolysin-catalyzed synthesis is typically in the neutral to slightly alkaline range (pH 7-8).[2][5]

-

Temperature: As a thermostable enzyme, thermolysin can be used at elevated temperatures (e.g., 40-50°C) to increase the reaction rate.

-

Substrate Concentration: The concentrations of the acyl donor and nucleophile need to be optimized to maximize the yield and minimize substrate inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic synthesis of L-valyl-L-serine using both free and immobilized thermolysin.

Synthesis using Free Thermolysin

Materials:

-

Thermolysin from Bacillus thermoproteolyticus rokko

-

N-benzyloxycarbonyl-L-valine (Z-L-Val)

-

L-serine methyl ester hydrochloride (H-L-Ser-OMe·HCl)

-

Triethylamine (TEA) or another suitable organic base

-

Ethyl acetate (or another suitable organic solvent)

-

Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Celite (for enzyme adsorption)

Protocol:

-

Enzyme Preparation: Dissolve thermolysin in a minimal amount of buffer. Add Celite to the enzyme solution and then evaporate the water under vacuum to obtain the enzyme adsorbed onto the support. This preparation enhances enzyme stability and dispersion in the organic solvent.[3]

-

Reaction Setup: In a reaction vessel, dissolve Z-L-Val and H-L-Ser-OMe·HCl in ethyl acetate.

-

Neutralization: Add triethylamine to neutralize the hydrochloride of the L-serine methyl ester.

-

Enzyme Addition: Add the prepared thermolysin-Celite catalyst to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 40°C with constant stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination and Product Isolation: Once the reaction has reached equilibrium (or the desired conversion), stop the reaction by filtering off the enzyme catalyst.

-

Purification: Evaporate the solvent from the filtrate. The resulting residue contains the protected dipeptide (Z-L-Val-L-Ser-OMe). Purify the product using column chromatography on silica gel.

-

Deprotection: The protecting groups (Z and methyl ester) can be removed by standard chemical procedures (e.g., catalytic hydrogenation for the Z group and saponification for the methyl ester) to yield L-valyl-L-serine.

Synthesis using Immobilized Thermolysin

Materials:

-

Thermolysin

-

Immobilization support (e.g., Eupergit C, Amberlite XAD7)

-

Buffer for immobilization (e.g., phosphate buffer)

-

Substrates and solvents as described in section 3.1.

Protocol for Enzyme Immobilization (Covalent Attachment to Eupergit C):

-

Support Preparation: Wash the Eupergit C support with the immobilization buffer.

-

Enzyme Solution: Dissolve thermolysin in the immobilization buffer.

-

Immobilization Reaction: Add the enzyme solution to the prepared support and incubate with gentle shaking at room temperature for a specified period (e.g., 24-72 hours).

-

Washing: After incubation, filter the support and wash it extensively with buffer to remove any non-covalently bound enzyme.

-

Storage: Store the immobilized enzyme preparation at 4°C until use.

Protocol for Dipeptide Synthesis:

-

Reaction Setup: Follow the same procedure as for the free enzyme (steps 2 and 3 in section 3.1).

-

Enzyme Addition: Add the immobilized thermolysin to the reaction mixture.

-

Incubation and Monitoring: Proceed as with the free enzyme (steps 5 and 6 in section 3.1).

-

Product Recovery: After the reaction, simply filter off the immobilized enzyme. The enzyme can be washed and reused for subsequent batches.

-

Purification and Deprotection: Purify the product from the filtrate and deprotect as described for the free enzyme protocol (steps 8 and 9 in section 3.1).

Quantitative Data

The following tables summarize the expected quantitative data for the enzymatic synthesis of L-valyl-L-serine, based on literature values for similar dipeptide syntheses catalyzed by thermolysin. Actual values will need to be determined experimentally.

Table 1: Reaction Conditions and Yields for L-valyl-L-serine Synthesis

| Parameter | Free Thermolysin | Immobilized Thermolysin |

| Enzyme Concentration | 1-5 mg/mL | 5-10% (w/v) of support |

| Z-L-Val Concentration | 50-200 mM | 50-200 mM |

| L-Ser-OMe Concentration | 75-300 mM | 75-300 mM |

| Organic Solvent | Ethyl Acetate | Ethyl Acetate |

| Water Content | < 5% (v/v) | < 5% (v/v) |

| Temperature | 40°C | 40-50°C |

| pH | 7.5 | 7.5 |

| Reaction Time | 24-48 hours | 12-36 hours |

| Expected Yield | 40-60% | 50-70% |

Table 2: Kinetic Parameters for Thermolysin-Catalyzed Dipeptide Synthesis (Illustrative)

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Z-L-Phe + L-Leu-NH2 | 5.8 | 15.4 | 2655 |

| Z-L-Val + L-Leu-NH2 | 12.5 | 8.2 | 656 |

| Z-L-Val + L-Ala-NH2 | 25.0 | 2.1 | 84 |

| Z-L-Val + L-Ser-OMe | (To be determined) | (To be determined) | (To be determined) |

Note: The kinetic parameters are highly dependent on the specific substrates and reaction conditions. The values for Z-L-Val + L-Ser-OMe are expected to be lower than for purely hydrophobic dipeptide syntheses.

Visualizations

The following diagrams illustrate the workflows for the enzymatic synthesis of L-valyl-L-serine.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dipeptide Val-Ser: A Technical Guide to its Interaction with Cell Membrane Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Valyl-Serine (Val-Ser) is, like other small peptides, a substrate for the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are crucial for the absorption of dietary protein digestion products in the intestine and the reabsorption of peptides in the kidneys.[1][2][3] Understanding the interaction of dipeptides such as this compound with these transporters is of significant interest for drug delivery, particularly for enhancing the oral bioavailability of peptide-based therapeutics and prodrugs. This technical guide provides an in-depth overview of the transport mechanism, experimental protocols for its characterization, and the kinetics of this interaction, drawing upon data from structurally related compounds due to the limited availability of specific quantitative data for this compound.

Introduction to Dipeptide Transport via PEPT1 and PEPT2

The Solute Carrier family 15 (SLC15) includes the proton-coupled oligopeptide transporters PEPT1 and PEPT2, which are responsible for the cellular uptake of di- and tripeptides.[4] PEPT1 is predominantly a low-affinity, high-capacity transporter found in the brush border membrane of intestinal epithelial cells, playing a vital role in nutrition.[1][5] In contrast, PEPT2 is a high-affinity, low-capacity transporter expressed in various tissues, including the kidneys, brain, and lungs, where it is involved in peptide reabsorption and clearance.[2][3][6]

The transport mechanism for both PEPT1 and PEPT2 is an electrogenic process driven by an inwardly directed proton gradient.[1][3] The uptake of a dipeptide is coupled with the co-transport of one or more protons, depending on the transporter and the charge of the substrate.[7]

Quantitative Kinetics of Dipeptide-Transporter Interaction

Inhibition studies are commonly used to determine the binding affinity of a compound for a transporter. The inhibition constant (Ki) indicates the concentration of an inhibitor required to produce half-maximum inhibition. For example, the L-valyl ester prodrug valacyclovir competitively inhibits the uptake of radiolabeled Gly-Sar.

Table 1: Representative Kinetic and Inhibition Data for PEPT1 and PEPT2

| Compound | Transporter | Parameter | Value | Cell System | Reference |

| Glycylsarcosine | hPEPT1 | Km | 0.86 mM | Pichia pastoris | [8] |

| Glycylsarcosine | rPEPT1 | Km | 0.16 mM | Pichia pastoris | [8] |

| Glycylsarcosine | mPEPT1 | Km | 0.30 mM | Pichia pastoris | [8] |

| Valacyclovir | rPEPT1 | Ki | 2.7 mM | Stably transfected cells | [9] |

| Valacyclovir | rPEPT2 | Ki | 0.22 mM | Stably transfected cells | [9] |

| L-Valine methyl ester | rPEPT1 | Ki | 3.6 mM | Stably transfected cells | [9] |

| L-Valine methyl ester | rPEPT2 | Ki | 0.83 mM | Stably transfected cells | [9] |

h: human, r: rat, m: mouse

Experimental Protocols for Studying this compound Transport

The interaction of this compound with PEPT1 and PEPT2 can be investigated using a variety of in vitro experimental systems. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are a widely used model for studying intestinal drug absorption and transporter function.[10] Other systems include cells stably transfected to overexpress the transporter of interest, and Xenopus oocytes injected with transporter-encoding cRNA.

Caco-2 Cell Uptake Assay

This protocol describes a typical uptake experiment to measure the transport of a dipeptide like this compound into Caco-2 cells.

Materials:

-

Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21-25 days.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to pH 6.0 for apical side and pH 7.4 for basolateral side.

-

Radiolabeled dipeptide (e.g., [3H]Gly-Sar) as a tracer.

-

Unlabeled this compound for competition experiments.

-

Scintillation cocktail and scintillation counter.

-

Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Protein assay kit (e.g., BCA assay).

Procedure:

-

Wash the Caco-2 cell monolayers with pre-warmed transport buffer (pH 7.4).

-

Pre-incubate the cells with transport buffer at 37°C for 20-30 minutes.

-

To initiate uptake, replace the apical buffer with transport buffer (pH 6.0) containing the radiolabeled substrate and, for competition experiments, varying concentrations of this compound.

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Lyse the cells using the cell lysis buffer.

-

Measure the radioactivity in a portion of the lysate using a scintillation counter.

-

Determine the protein concentration in the remaining lysate.

-

Calculate the uptake rate and normalize to the protein concentration (e.g., in pmol/mg protein/min).

-

To determine the kinetic parameters (Km and Vmax), perform the uptake assay with varying concentrations of the radiolabeled substrate.

-

To determine the inhibition constant (Ki) of this compound, perform the uptake of a fixed concentration of radiolabeled Gly-Sar in the presence of varying concentrations of this compound.

Data Analysis

The transporter-mediated uptake is calculated by subtracting the passive diffusion component from the total uptake. Passive diffusion can be estimated by performing the uptake assay at 4°C or in the presence of a high concentration of a known inhibitor.[11] The kinetic parameters are then determined by fitting the data to the Michaelis-Menten equation for uptake or the appropriate inhibition model for competition assays.

Visualizing Transport Mechanisms and Workflows

PEPT1-Mediated Dipeptide Transport Mechanism

Caption: PEPT1-mediated transport of this compound into an enterocyte.

Experimental Workflow for Determining Ki of this compound

Caption: Workflow for determining the inhibition constant (Ki) of this compound.

Conclusion

The dipeptide this compound is expected to be a substrate for the cell membrane transporters PEPT1 and PEPT2, which are crucial for peptide absorption and reabsorption. While direct kinetic data for this compound is limited, this guide provides a comprehensive framework for understanding and investigating its interaction with these transporters, based on the established knowledge of dipeptide transport. The provided experimental protocols and data for analogous compounds offer a solid foundation for researchers and drug development professionals to characterize the transport of this compound and other dipeptides, which is essential for the design of peptide-based drugs and prodrugs with improved pharmacokinetic profiles. Further research to determine the specific kinetic parameters of this compound is warranted to refine our understanding of its transport dynamics.

References

- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. mdpi.com [mdpi.com]

- 3. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role and Relevance of PEPT2 in Drug Disposition, Dynamics, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stoichiometry and kinetics of the high-affinity H+-coupled peptide transporter PepT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Species-dependent uptake of glycylsarcosine but not oseltamivir in Pichia pastoris expressing the rat, mouse, and human intestinal peptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

Val-Ser Dipeptide: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Valyl-Serine (Val-Ser) is a naturally occurring metabolite formed from the amino acids L-valine and L-serine.[1][2] While direct and extensive research into the specific therapeutic effects of the isolated this compound dipeptide is limited, the presence of its constituent amino acids in numerous bioactive peptides suggests a range of potential therapeutic applications. This technical guide synthesizes the available data on related peptides and outlines a framework for the systematic investigation of this compound's potential as a therapeutic agent, with a focus on its possible antioxidant, anti-inflammatory, and angiotensin-converting enzyme (ACE) inhibitory activities.

Introduction: The Therapeutic Potential of Bioactive Peptides

Food-derived and synthetic peptides have garnered significant attention for their potential to modulate physiological processes and act as therapeutic agents. Dipeptides, in particular, are of interest due to their small size, which can influence their absorption and bioavailability.[3] The therapeutic action of a peptide is intrinsically linked to its amino acid composition and sequence.[4] The presence of a hydrophobic amino acid like valine and a polar amino acid like serine in the this compound dipeptide provides a structural basis for potential interactions with various biological targets. This document explores the plausible therapeutic avenues for this compound based on the known bioactivities of peptides containing these residues.

Potential Therapeutic Effects of this compound

While specific quantitative data for the this compound dipeptide is not extensively available in the current literature, we can infer its potential therapeutic effects from studies on peptides with similar compositions.

Antioxidant Activity

Peptides containing hydrophobic amino acids, such as valine, are known to exhibit antioxidant properties.[4][5] These peptides can scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity of peptides is influenced by their amino acid composition, sequence, and spatial structure.[4]

Table 1: Antioxidant Activity of Peptides Containing Valine or Serine Residues

| Peptide Sequence | Assay | IC50 / Activity | Source |

|---|---|---|---|

| SSGPPVPGPMGPMGPR | DPPH Radical Scavenging | IC50: 3.149 mM | [6] |

| SSGPPVPGPMGPMGPR | Superoxide Anion Radical Scavenging | IC50: 3.803 mM | [6] |

| SSGPPVPGPMGPMGPR | ABTS Radical Scavenging | IC50: 9.489 mM | [6] |

| VLLYQDHCH | DPPH Radical Scavenging (at 3 mmol/L) | 57.79 ± 0.83% scavenging rate | [7] |

| Ser-His-Glu-Cys-Asn (SHECN) | DPPH Inhibition | 70.18 ± 4.06% | [8] |

| Ser-His-Glu-Cys-Asn (SHECN) | ABTS Inhibition | 88.16 ± 0.76% |[8] |

Note: The data presented is for peptides containing Valine or Serine, not for the this compound dipeptide itself, and is intended to illustrate potential activity.

Anti-inflammatory Properties

Bioactive peptides can exert anti-inflammatory effects by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[9][10][11] Peptides containing hydrophobic and positively charged amino acids are often associated with anti-inflammatory activity.[9] Given that chronic inflammation is a hallmark of many diseases, the potential anti-inflammatory role of this compound warrants investigation.

ACE Inhibitory Activity

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major strategy for managing hypertension.[12] Numerous food-derived peptides have been identified as ACE inhibitors. The presence of hydrophobic amino acids, such as valine, at the C-terminus of a peptide is often associated with potent ACE inhibitory activity.

Table 2: ACE Inhibitory Activity of Related Dipeptides

| Peptide Sequence | IC50 | Source |

|---|---|---|

| Val-Tyr | Not specified, but activity confirmed | [11] |

| Val-Phe | 9.2 μM | [13] |

| Ala-Val-Phe (pro-drug for Val-Phe) | Inactive in vitro, active in vivo |[13] |

Note: This table provides examples of other valine-containing dipeptides with demonstrated ACE inhibitory activity to suggest the potential for this compound.

Experimental Protocols for Evaluating Therapeutic Effects

To systematically evaluate the therapeutic potential of the this compound dipeptide, a series of established in vitro assays can be employed.

Synthesis of this compound Dipeptide

The this compound dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) methods.[14] The basic steps involve:

-

Attaching the C-terminal amino acid (Serine) to a solid support resin.

-

Removing the protecting group from the N-terminus of the attached serine.

-

Coupling the N-terminally protected Valine to the deprotected Serine.

-

Cleaving the completed dipeptide from the resin and removing all protecting groups.

-

Purifying the dipeptide using techniques like high-performance liquid chromatography (HPLC).

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the this compound dipeptide.

-

In a 96-well plate, mix the DPPH solution with the dipeptide solutions.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity.[7]

This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation.

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution with a buffer to a specific absorbance.

-

Mix the ABTS radical solution with various concentrations of the this compound dipeptide.

-

Measure the absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.

-

Calculate the percentage of ABTS radical scavenging activity.[8]

In Vitro Anti-inflammatory Assay

This assay assesses the ability of a compound to reduce the inflammatory response in immune cells.

-

Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Pre-treat the cells with various concentrations of the this compound dipeptide for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[15][16]

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the inhibitory effect of the dipeptide on NO production.

In Vitro ACE Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ACE enzyme.

-

Prepare a solution of the substrate for ACE (e.g., Hippuryl-Histidyl-Leucine, HHL).

-

Pre-incubate the ACE enzyme with various concentrations of the this compound dipeptide.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

After a specific incubation time at 37°C, stop the reaction (e.g., by adding HCl).

-

Measure the amount of product formed (e.g., hippuric acid) using reverse-phase HPLC.

-

Calculate the percentage of ACE inhibition and determine the IC50 value.[17]

Visualization of Potential Mechanisms and Workflows

Potential Signaling Pathways

The anti-inflammatory effects of bioactive peptides are often mediated through the modulation of key signaling pathways. The following diagrams illustrate pathways that could potentially be influenced by the this compound dipeptide.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental and Developmental Workflow

The following diagram outlines a logical workflow for the investigation and potential development of this compound as a therapeutic agent.

Caption: A workflow for the development of this compound as a therapeutic agent.

Conclusion and Future Directions

The this compound dipeptide represents an intriguing yet understudied molecule with potential therapeutic applications. Based on the known biological activities of peptides containing valine and serine, it is plausible that this compound may possess antioxidant, anti-inflammatory, and ACE-inhibitory properties. The experimental protocols and workflows outlined in this document provide a clear roadmap for future research to systematically investigate these potential effects. Rigorous in vitro and subsequent in vivo studies are necessary to elucidate the specific mechanisms of action and to validate the therapeutic potential of the this compound dipeptide. Such research could pave the way for the development of novel, peptide-based therapeutics for a range of conditions.

References

- 1. Ser-Val | C8H16N2O4 | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H16N2O4 | CID 6992640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and identification of an antioxidant collagen peptide from skipjack tuna ( Katsuwonus pelamis ) bone - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04665H [pubs.rsc.org]

- 7. Characterization of a synergistic antioxidant synthetic peptide from sea cucumber and pine nut - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms - Food & Function (RSC Publishing) DOI:10.1039/D2FO02223K [pubs.rsc.org]

- 10. Advances in the application and mechanism of bioactive peptides in the treatment of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme: A Promising Approach for Peptide Development against Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. Effects of different branched-chain amino acids supplementation protocols on the inflammatory response of LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

Val-Ser in Metabolic Disorders Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, is characterized by complex and interconnected signaling pathways. Research into novel therapeutic agents has increasingly focused on the role of amino acids and their metabolites. While the individual roles of branched-chain amino acids (BCAAs) like L-valine and other amino acids such as L-serine are subjects of intense investigation, the therapeutic potential of dipeptides remains a largely unexplored frontier. This technical guide provides a comprehensive overview of the current understanding of L-valine and L-serine in metabolic regulation and explores the hypothetical role of the dipeptide Val-Ser as a potential modulator of these pathways. This document outlines key signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols to guide future research in this promising area.

The Dichotomous Role of L-Valine and L-Serine in Metabolism

The constituent amino acids of this compound, L-valine and L-serine, have been independently implicated in various aspects of metabolic health and disease.

2.1 L-Valine: A Branched-Chain Amino Acid with a Complex Metabolic Profile

L-valine is an essential BCAA that plays a crucial role in protein synthesis and energy production. However, elevated circulating levels of BCAAs are strongly associated with insulin resistance and an increased risk of type 2 diabetes.[1][2] The proposed mechanism involves the activation of the mammalian target of rapamycin complex 1 (mTORC1) by BCAAs, which can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1) at serine residues, thereby inhibiting insulin signaling.[2] Furthermore, the catabolite of valine, 3-hydroxyisobutyrate, has been identified as a potential mediator of BCAA-induced insulin resistance in skeletal muscle.[3][4]

2.2 L-Serine: A Non-Essential Amino Acid with Potential Therapeutic Benefits

In contrast to the often-detrimental associations of elevated BCAAs, L-serine has been shown to have potential benefits for glucose metabolism. Studies have indicated that L-serine supplementation can improve glucose tolerance and insulin sensitivity.[5] The mechanisms underlying these effects are not fully elucidated but may involve the modulation of glucagon secretion and the provision of substrates for gluconeogenesis.[6]

The this compound Dipeptide: A Hypothetical Modulator of Metabolic Pathways

While direct research on the dipeptide this compound in metabolic disorders is currently limited, its potential biological activity can be hypothesized based on the known functions of its constituent amino acids. Dipeptides can be absorbed intact and may exert unique physiological effects distinct from their individual amino acid components. The this compound dipeptide could potentially act as a signaling molecule, a substrate for specific transporters, or a modulator of enzymatic activity.

Potential Mechanisms of Action

-